6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
Overview
Description
The compound is a fluorinated pyridine derivative. Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines is a challenging problem. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is influenced by the presence of fluorine atoms, which are strong electron-withdrawing substituents. This results in fluoropyridines having reduced basicity and being usually less reactive than their chlorinated and brominated analogues .Chemical Reactions Analysis
The chemical reactions involving fluoropyridines are complex and can involve various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .Physical and Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine has been a subject of study due to its unique structure and potential applications in chemical synthesis. Research has explored various synthetic routes and chemical reactions involving this compound or its derivatives.
One study focused on the cycloadditions of 2(H)-1,4-oxazin-2-ones, which are structurally related to this compound. The research examined ambident dienes and their Diels–Alder cycloadditions with electron-neutral, rich, and deficient dienophiles, highlighting the control of electron demand in these reactions (Afarinkia, Bahar, Neuss, & Vyas, 2004).
Another study presented new synthetic routes for 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine, a compound closely related to the chemical . This research provided insights into the methoxylation and oxidation processes in the synthetic sequence, offering alternative pathways with varying yields (Ju Xiu-lian, 2011).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, leading to their broad range of applications .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to influence a variety of biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring in the molecule may influence its pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethylpyridine motif are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of the compound, including its fluorine content, may affect its behavior in different environments .
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
6-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKXYDWPRKFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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